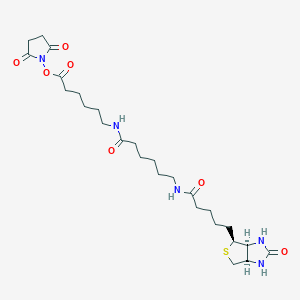

Biotin-XX-NHS

説明

Synthesis Analysis

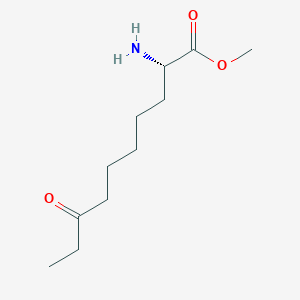

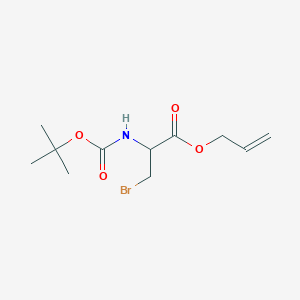

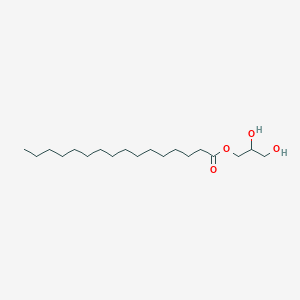

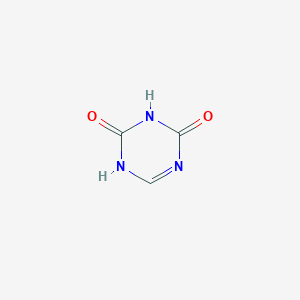

The synthesis of biotin derivatives like Biotin-XX-NHS often involves complex biochemical pathways. Biotin itself is synthesized in organisms through a multi-step process starting from simpler precursors such as pimelic acid, with the transformation involving radical-mediated processes catalyzed by enzymes like biotin synthase (BioB) (Seki, 2006). This pathway highlights the intricate chemical reactions necessary for creating biotin and its derivatives.

Molecular Structure Analysis

The molecular structure of biotin is characterized by its heterocyclic ring and a side chain with a carboxyl group, which are crucial for its biological functionality and its strong binding affinity with proteins like streptavidin. Structural studies of biotin synthase, an enzyme involved in biotin's biosynthesis, provide insights into the enzyme's complex with substrates, shedding light on the molecular details of biotin formation (Jarrett, 2005).

Chemical Reactions and Properties

Biotin-XX-NHS's utility in labeling stems from its chemical reactivity, particularly the NHS (N-hydroxysuccinimide) ester group's ability to react with amino groups in proteins and peptides. This reactivity allows for the covalent attachment of biotin to these molecules, facilitating their detection and purification. The specificity of these reactions, however, can vary based on the peptide sequence and conditions, underscoring the importance of understanding these chemical properties for effective use (Miller et al., 1997).

科学的研究の応用

Biomedical Research : Biotin-XX-NHS is utilized in biomedical research for studying metabolism and determining the degree of biotin conjugation to biomolecules (Huang & Rogers, 1997).

Red Cell Survival Studies : It facilitates the detection of positive red cells for nearly 100 days, serving as a nonradioactive, nontoxic alternative in red cell survival studies (Hoffmann-Fezer et al., 1997).

Gene Expression and Neurological Diseases : Biotin, including its derivatives, is involved in gene regulation and might play a role in ameliorating neurological diseases (León-Del-Río, 2019).

Treatment of Metabolic Diseases : It plays a significant role in the treatment of inherited metabolic diseases, mitochondrial energy disease, and multiple sclerosis (Charles & Blum, 2018).

Biotechnological Applications : Biotin-XX-NHS is relevant in biotechnology due to its role in metabolism, gene expression, and cellular response to DNA damage (Keller et al., 2013).

Coenzyme Function : As a coenzyme, biotin-XX-NHS is crucial for various carboxylases in humans and affects chromatin structure and gene regulation (Zempleni et al., 2021).

Hypertriglyceridemia Treatment : Biotin supplementation, possibly including its derivatives, can reduce plasma triacylglycerol and VLDL concentrations, indicating potential use in treating hypertriglyceridemia (Revilla-Monsalve et al., 2006).

Production in Biotechnological Industries : Biotin is vital in the production of food, feed, and cosmetic products, highlighting its biotechnological importance (Streit & Entcheva, 2003).

Peptide Sequencing : NHS esters of biotin, like Biotin-XX-NHS, can acylate functional groups in peptide sequences under mild conditions (Miller et al., 1997).

Biosensing Systems : Biotin-XX-NHS plays a role in developing biosensing systems for biotin determination with applications in analyzing bodily fluids or foodstuffs (Ho & Hung, 2008).

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYCFNRXENKXSE-MHPIHPPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585088 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |

CAS RN |

89889-52-1 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

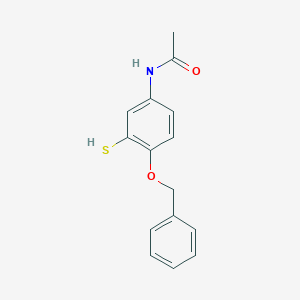

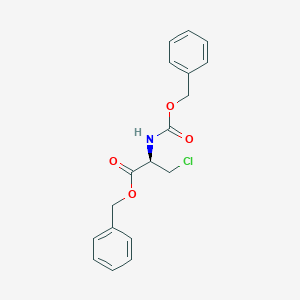

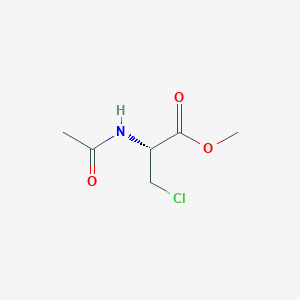

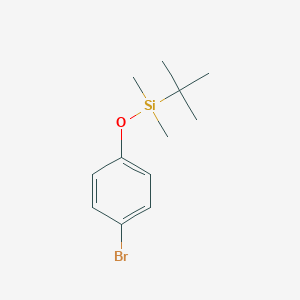

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)